Welcome to the BenchChem Online Store!
molecular formula C4H2BrNO3 B046756 3-Bromoisoxazole-5-carboxylic acid CAS No. 6567-35-7

3-Bromoisoxazole-5-carboxylic acid

Cat. No. B046756
M. Wt: 191.97 g/mol
InChI Key: YNIMFLBFJCGBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709503B2

Procedure details

A solution of 442 mg (2.0 mmol) of ethyl 3-bromoisoxazole-5-carboxylate (Intermediate 119) and 5.0 ml of 1 N sodium hydroxide in 10 ml of MeOH was stirred at ambient temperature for 5 h, then acidified with 6.0 ml of 1 N hydrochloric acid, diluted with 25 ml of water and extracted with EtOAc (3×25 ml). The combined organic extract was dried over magnesium sulfate and concentrated in vacuo to give the title compound as a white solid (310 mg).
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([C:7]([O:9]CC)=[O:8])[O:4][N:3]=1.[OH-].[Na+].Cl>CO.O>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[O:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
442 mg
Type
reactant
Smiles
BrC1=NOC(=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NOC(=C1)C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NOC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.